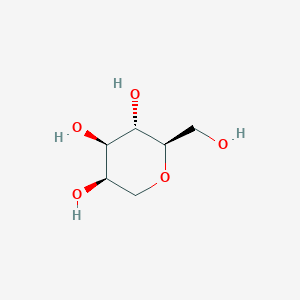

![molecular formula C8H12O5 B015340 (3aR,6R,6aR)-6-(hidroximetil)-2,2-dimetildihidrofurano[3,4-d][1,3]dioxol-4(3aH)-ona CAS No. 30725-00-9](/img/structure/B15340.png)

(3aR,6R,6aR)-6-(hidroximetil)-2,2-dimetildihidrofurano[3,4-d][1,3]dioxol-4(3aH)-ona

Descripción general

Descripción

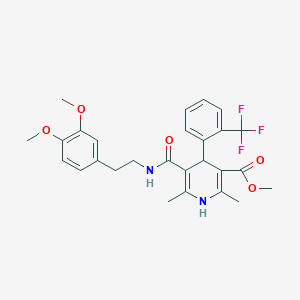

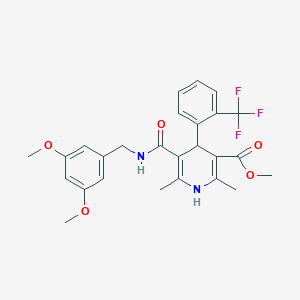

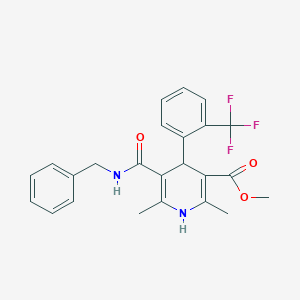

La 2,3-Isopropylidene-D-ribonolactona es un compuesto químico valioso ampliamente utilizado en la síntesis orgánica y la investigación de la química de los carbohidratos. Su principal aplicación radica en la protección del grupo hidroxilo presente en la posición C2 de las moléculas de ribosa. Al formar un grupo acetal isopropilideno, este compuesto protege selectivamente el grupo hidroxilo C2, dejando intactos los demás grupos hidroxilo, lo que permite modificaciones químicas posteriores sin interferencias .

Aplicaciones Científicas De Investigación

La 2,3-Isopropylidene-D-ribonolactona se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas :

Química: Sirve como grupo protector en la síntesis de compuestos que contienen ribosa, permitiendo modificaciones selectivas.

Biología: El compuesto se utiliza en la preparación de análogos de nucleósidos para estudiar la bioquímica de los ácidos nucleicos.

Medicina: Ayuda en el desarrollo de derivados de nucleótidos para el descubrimiento de fármacos y estudios de relación estructura-actividad.

Industria: La estabilidad y reactividad del compuesto lo hacen valioso en la síntesis orgánica industrial.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la 2,3-Isopropylidene-D-ribonolactona generalmente comienza con la D-ribosa. El proceso implica los siguientes pasos :

Oxidación de D-ribosa: La D-ribosa se oxida utilizando bromo en presencia de bicarbonato de sodio y agua. La reacción se lleva a cabo a bajas temperaturas para evitar la descomposición.

Formación de D-ribonolactona: El producto oxidado se trata luego con bisulfito de sodio para eliminar el exceso de bromo, seguido de cristalización para obtener D-ribonolactona.

Protección con isopropilideno: La D-ribonolactona se suspende en acetona seca y 2,2-dimetoxipropano, con ácido sulfúrico concentrado como catalizador. La mezcla de reacción se agita a temperatura ambiente, y se agrega carbonato de plata para neutralizar el ácido, lo que da como resultado la formación de 2,3-Isopropylidene-D-ribonolactona.

Métodos de producción industrial

Los métodos de producción industrial para la 2,3-Isopropylidene-D-ribonolactona implican la epimerización de sales de ácido arabinónico en condiciones cáusticas, seguida de cristalización fraccionada y ciclización . Un método alternativo utiliza la oxidación catalizada por renio, aunque esto requiere catalizadores costosos y pasos de purificación extensos.

Análisis De Reacciones Químicas

Tipos de reacciones

La 2,3-Isopropylidene-D-ribonolactona sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo de lactona.

Sustitución: El grupo isopropilideno puede ser sustituido en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen bromo y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio.

Sustitución: Las condiciones ácidas o básicas pueden facilitar las reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de ribosa, nucleósidos y análogos de nucleótidos .

Mecanismo De Acción

El mecanismo de acción de la 2,3-Isopropylidene-D-ribonolactona implica la formación de un grupo acetal isopropilideno, que protege el grupo hidroxilo en la posición C2 de las moléculas de ribosa. Esta protección permite modificaciones químicas selectivas sin afectar otros grupos hidroxilo. La estabilidad del compuesto durante las transformaciones sintéticas, como las reacciones de glicosilación, es crucial para mantener la estereoquímica y la reactividad deseadas .

Comparación Con Compuestos Similares

Compuestos similares

- 1,2-O-Isopropylidene-α-D-xilofuranosa

- 3-O-Acryloyl-1,2:5,6-bis-O-isopropilideno-D-glucofuranose

- 5,6-O-Isopropylidene-L-ácido gulónico γ-lactona

- D-(+)-Ácido ribónico γ-lactona

- D-Ácido gulónico γ-lactona

Singularidad

La 2,3-Isopropylidene-D-ribonolactona es única debido a su protección selectiva del grupo hidroxilo C2 en las moléculas de ribosa, que no se observa comúnmente en otros compuestos similares. Esta protección selectiva permite modificaciones químicas más precisas y controladas, lo que la convierte en una herramienta indispensable en la síntesis orgánica y la química de los carbohidratos .

Propiedades

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290883 | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30725-00-9 | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30725-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribonic acid, 2,3-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

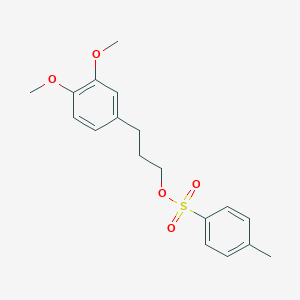

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)